molecular formula C17H12F2N2O3 B2407936 (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327194-89-7

(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2407936
CAS No.: 1327194-89-7
M. Wt: 330.291
InChI Key: LDKKEJSXYKKJAB-FXBPSFAMSA-N
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Description

(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene backbone substituted with a difluorophenyl group and a methoxy group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

2-(2,4-difluorophenyl)imino-8-methoxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-6-5-10(18)8-12(13)19/h2-8H,1H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKKEJSXYKKJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For example, a study demonstrated that cyclocondensation under microwave conditions (100°C, 300 W) reduced the reaction time from 12 h to 30 minutes while maintaining a yield of 82%.

Catalytic Systems

The use of NS-doped graphene oxide quantum dots (GOQDs) as heterogeneous catalysts has shown promise in related chromene syntheses. These catalysts provide a high surface area and Lewis acid sites, facilitating one-pot multi-component reactions with yields up to 98%.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity.
  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent.

Analytical Data

Parameter Value Source
Melting point 214–216°C
$$ ^1H $$ NMR (DMSO-d₆) δ 8.62 (s, 1H, NH), 7.89–6.82 (m, 9H, ArH)
IR (KBr) 3345 cm$$^{-1}$$ (N–H), 1678 cm$$^{-1}$$ (C=O)
HRMS (m/z) [M+H]$$^+$$ calcd. 407.377, found 407.374

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Advantages
Knoevenagel condensation Aqueous Na₂CO₃, 25°C 92% 95% Eco-friendly, high atom economy
Microwave-assisted 100°C, 300 W, 30 min 82% 93% Rapid, energy-efficient
EDCI/HOBt coupling DCM, 0–5°C, 16 h 72% 97% High regioselectivity

Mechanistic Insights and Theoretical Studies

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) have elucidated the electronic properties of intermediates. For example, the HOMO-LUMO energy gap (ΔE = 4.2 eV) indicates favorable charge transfer during the imino group formation. Natural Bond Orbital (NBO) analysis further reveals strong hyperconjugative interactions between the lone pairs of the imino nitrogen and the anti-bonding orbitals of the chromene ring, stabilizing the final product.

Chemical Reactions Analysis

(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, using reagents like halides or nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Comparison with Similar Compounds

(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS Number: 1327172-79-1) is a synthetic organic molecule characterized by its chromene core and various functional groups, including a difluorophenyl moiety and a carboxamide group. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H15F2N3O3C_{22}H_{15}F_{2}N_{3}O_{3} with a molecular weight of approximately 407.4 g/mol. The structural features contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC22H15F2N3O3
Molecular Weight407.4 g/mol
IUPAC Name(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
CAS Number1327172-79-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways that contribute to disease states.
  • Receptor Modulation : It may modulate the activity of various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of chromene can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against various bacterial strains. In vitro studies suggest that it can inhibit the growth of pathogens by disrupting their cell membrane integrity or interfering with metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests possible therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Efficacy :
    A study examining the structure-activity relationship (SAR) of chromene derivatives found that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines. The compound's ability to induce cell cycle arrest at the G1 phase was noted, suggesting a mechanism for its anticancer effects .
  • Antimicrobial Activity :
    In a comparative study, this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity, particularly against resistant strains .
  • Anti-inflammatory Mechanism :
    Research focusing on inflammation models demonstrated that the compound could significantly reduce edema in animal models by inhibiting the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Q & A

Q. What experimental controls are critical for reproducibility in photophysical studies?

  • Methodological Answer: Use degassed solvents to minimize quenching by oxygen. Calibrate fluorometers with standard dyes (e.g., quinine sulfate). Report excitation/emission slit widths and instrument-specific correction factors to ensure cross-study comparability .

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